molecular formula C14H12N2O6S B13787375 N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid CAS No. 6421-87-0

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid

Cat. No.: B13787375
CAS No.: 6421-87-0
M. Wt: 336.32 g/mol
InChI Key: OEFUMDVQLFRSDE-UHFFFAOYSA-N
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Description

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid is a chemical compound with the molecular formula C14H12N2O6S and a molecular weight of 336.32 g/mol . It is also known by its IUPAC name, 5-amino-2-[(2-carboxyphenyl)sulfamoyl]benzoic acid . This compound is characterized by the presence of both carboxylic acid and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid typically involves the reaction of 2-aminobenzoic acid with a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilic acid: Similar in structure but lacks the carboxylic acid group.

    Anthranilic acid: Contains the carboxylic acid group but lacks the sulfonamide group.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

N-(2-Carboxy-4-aminophenylsulfonyl)anthranilic acid is unique due to the presence of both carboxylic acid and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

6421-87-0

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

5-amino-2-[(2-carboxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C14H12N2O6S/c15-8-5-6-12(10(7-8)14(19)20)23(21,22)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)(H,19,20)

InChI Key

OEFUMDVQLFRSDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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